Neoglucobrassicin

Vue d'ensemble

Description

Neoglucobrassicin potassium salt analytical standard provided with w/w absolute assay, to be used for quantitative titration.

This compound, also known as mimg or NGBS CPD, belongs to the class of organic compounds known as alkylglucosinolates. These are organic compounds containing a glucosinolate moiety that carries an alkyl chain. This compound exists as a solid, slightly soluble (in water), and an extremely strong acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in a number of food items such as kohlrabi, chinese cabbage, white cabbage, and brussel sprouts. This makes this compound a potential biomarker for the consumption of these food products.

Analyse Biochimique

Biochemical Properties

1-Methoxy-3-indolylmethyl glucosinolate plays a significant role in biochemical reactions, particularly in the context of plant defense. This compound is hydrolyzed by the enzyme myrosinase, which is released upon tissue disruption. The hydrolysis of 1-Methoxy-3-indolylmethyl glucosinolate produces various bioactive compounds, including 1-Methoxy-3-indolylmethyl alcohol and 1-Methoxy-3-indolylmethyl nitrile . These breakdown products interact with several biomolecules, such as DNA, forming adducts that can lead to mutagenic effects . Additionally, the compound interacts with human sulphotransferase SULT1A1, which enhances its mutagenic activity .

Cellular Effects

1-Methoxy-3-indolylmethyl glucosinolate has been shown to exert significant effects on various cell types and cellular processes. In mammalian cells, the compound and its breakdown products induce the formation of DNA adducts, leading to genotoxicity and mutagenicity . The compound also affects cell signaling pathways, such as the activation of p53 and p21, which are involved in cell cycle regulation and apoptosis . Furthermore, 1-Methoxy-3-indolylmethyl glucosinolate influences cellular metabolism by depleting glycogen levels in hepatocytes .

Molecular Mechanism

The molecular mechanism of 1-Methoxy-3-indolylmethyl glucosinolate involves its hydrolysis by myrosinase, resulting in the formation of bioactive compounds that interact with cellular biomolecules. The compound forms DNA adducts, such as N2-(1-Methoxy-3-indolylmethyl)-2′-deoxyguanosine and N6-(1-Methoxy-3-indolylmethyl)-2′-deoxyadenosine, which can lead to mutations . Additionally, the compound’s interaction with human sulphotransferase SULT1A1 enhances its mutagenic potential by increasing the formation of these DNA adducts . The activation of p53 and p21 signaling pathways further contributes to the compound’s genotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methoxy-3-indolylmethyl glucosinolate change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. In in vivo studies, the formation of DNA adducts in the liver and large intestine persists for up to 48 hours after administration . The adduct levels in the large intestine decline rapidly due to cell turnover . Long-term exposure to the compound can lead to sustained genotoxic effects, including apoptosis and activation of p53 and p21 signaling pathways .

Dosage Effects in Animal Models

The effects of 1-Methoxy-3-indolylmethyl glucosinolate vary with different dosages in animal models. At low doses, the compound induces the formation of DNA adducts and activates p53 and p21 signaling pathways . At high doses, the compound can cause significant toxicity, including massive apoptosis and depletion of glycogen in hepatocytes . The threshold effects observed in these studies highlight the importance of dose-dependent responses to the compound .

Metabolic Pathways

1-Methoxy-3-indolylmethyl glucosinolate is involved in several metabolic pathways, primarily related to its hydrolysis by myrosinase. The hydrolysis produces bioactive compounds that interact with various enzymes and cofactors . For example, the compound’s interaction with cytochrome P450 monooxygenase subfamily CYP81F4 is crucial for its biosynthesis in Brassica plants . Additionally, the compound’s breakdown products can induce the synthesis of phase 1 detoxifying enzymes, which play a role in its metabolism .

Transport and Distribution

The transport and distribution of 1-Methoxy-3-indolylmethyl glucosinolate within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound and its breakdown products are primarily localized in the large intestine, liver, and stomach . The luminal-basal gradient observed in the large intestine suggests that the compound is activated by thioglucosidase from intestinal bacteria . The compound’s distribution is also affected by its interaction with human sulphotransferase SULT1A1, which enhances its mutagenic activity .

Subcellular Localization

1-Methoxy-3-indolylmethyl glucosinolate and its breakdown products exhibit specific subcellular localization patterns. The compound primarily forms DNA adducts in the nucleus, leading to genotoxic effects . Additionally, the compound’s interaction with human sulphotransferase SULT1A1 occurs in the cytoplasm, where it enhances the formation of DNA adducts . The compound’s localization in periportal hepatocytes is associated with glycogen depletion and activation of p53 and p21 signaling pathways .

Activité Biologique

Neoglucobrassicin (nGBS) is an indole glucosinolate predominantly found in cruciferous vegetables, particularly in the Brassica species. This compound has garnered attention due to its potential biological activities, including anticancer properties, modulation of detoxification enzymes, and effects on inflammation. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Formation

This compound is chemically classified as an indole glucosinolate. It is formed from the amino acid tryptophan and is structurally similar to other glucosinolates such as glucobrassicin. Upon enzymatic hydrolysis by myrosinase, nGBS breaks down into various bioactive compounds, including indole-3-carbinol and isothiocyanates, which are known for their health benefits.

1. Anticancer Properties

Research has indicated that this compound exhibits anticancer activities through various mechanisms:

- Induction of Detoxification Enzymes : this compound and its breakdown products have been shown to induce phase II detoxification enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) in HepG2 cells. This induction is believed to be mediated through the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress and carcinogenesis .

- Inhibition of Tumor Growth : In vitro studies have demonstrated that nGBS can inhibit the growth of cancer cell lines, including HL-60 (human promyelocytic leukemia) cells. The cytotoxic effects were observed to be dose-dependent .

2. Modulation of Inflammatory Responses

This compound has been implicated in modulating inflammatory responses:

- Cytokine Production : Studies have shown that nGBS can influence cytokine production in various cell types. For instance, it was found to affect pro-inflammatory cytokine levels when tested in keratinocytes exposed to venom toxins .

- Inhibition of Inflammation : The breakdown products of nGBS have been reported to inhibit the activation of inflammatory pathways, suggesting a potential role in managing inflammatory diseases .

Table 1: Biological Activities of this compound

Case Study 1: HepG2 Cell Line Analysis

A study investigated the effects of this compound on HepG2 cells, focusing on its ability to induce NQO1 and glutathione peroxidase 2 (GPx2). The results indicated that breakdown products of nGBS significantly enhanced enzyme activity compared to controls. This suggests that dietary intake of nGBS-rich vegetables may provide protective effects against liver-related diseases through enhanced detoxification pathways.

Case Study 2: Inflammatory Response Modulation

In another study involving keratinocytes exposed to Bothrops lanceolatus venom, this compound was shown to reduce pro-inflammatory cytokine production. This indicates its potential use as a therapeutic agent in conditions characterized by excessive inflammation.

Applications De Recherche Scientifique

Neoglucobrassicin is an indole glucosinolate predominantly found in various Brassica species, such as broccoli, cabbage, and Brussels sprouts. This compound has garnered attention for its potential applications in health and agriculture due to its bioactive properties. The following sections provide a detailed overview of the scientific research applications of this compound, supported by relevant case studies and data tables.

This compound (C₁₈H₂₁N₃O₁₁S) is classified as an alkylglucosinolates, which are organic compounds containing a glucosinolate moiety with an alkyl chain. It is known to undergo hydrolysis to produce biologically active metabolites, including indole-3-acetic acid (IAA) and isothiocyanates, which have demonstrated various health benefits, including anticancer properties .

Breakdown Products and Mechanisms

The breakdown products of this compound have been shown to inhibit the activation of Nrf2 target genes in human liver cells (HepG2), suggesting a complex interaction with cellular detoxification pathways. Specifically, these products inhibit the stimulation of NAD(P)H:quinone oxidoreductase 1 (NQO1), a typical phase 2 enzyme, indicating that this compound may modulate detoxification processes through the aryl hydrocarbon receptor (AhR) pathway .

Applications in Cancer Research

This compound has been studied for its potential chemopreventive effects. Research indicates that its hydrolysis products can induce phase 2 detoxification enzymes, which are crucial for neutralizing carcinogens. For instance, sulforaphane, a derivative of glucoraphanin (another glucosinolate), has been extensively studied for its ability to induce phase 2 enzymes and protect against cancer .

Case Study: Induction of Phase 2 Enzymes

A study investigated the effects of this compound on the expression of phase 2 enzymes in HepG2 cells. The findings revealed that breakdown products from this compound significantly inhibited the activity of NQO1 induced by glucoraphanin, highlighting its dual role in both promoting and inhibiting detoxification pathways .

Agricultural Applications

In agriculture, this compound's role extends to plant defense mechanisms and crop quality. Its presence in Brassica vegetables is linked to pest resistance and improved nutritional profiles.

Impact on Crop Quality

Research has shown that treatments like methyl jasmonate can enhance glucosinolate levels, including this compound, which may affect the taste and bitterness of crops like broccoli. This suggests that manipulating glucosinolate levels could improve consumer acceptance while maintaining health benefits .

| Study | Findings | Implications |

|---|---|---|

| Study on Myrosinase Activity | Increased this compound levels correlated with enhanced myrosinase activity in plants under stress conditions | Potential for developing stress-resistant crop varieties |

| Glucosinolate Analysis in Woad | Significant levels of this compound were found to be excreted by roots during growth | Insights into ecological impacts and plant interactions |

Health Benefits and Dietary Recommendations

This compound's potential health benefits have prompted investigations into its role as a dietary component. Its presence in common vegetables suggests that regular consumption may contribute to reduced cancer risk due to its bioactive metabolites.

Dietary Biomarker Potential

Given its widespread occurrence in Brassica vegetables, this compound may serve as a biomarker for dietary intake of these foods. Studies have indicated that higher consumption correlates with increased levels of beneficial metabolites in the body .

Propriétés

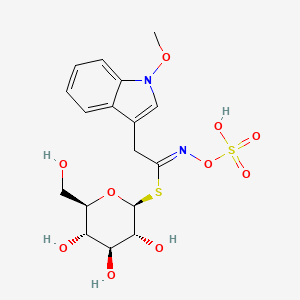

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O10S2/c1-27-19-7-9(10-4-2-3-5-11(10)19)6-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17/h2-5,7,12,14-17,20-23H,6,8H2,1H3,(H,24,25,26)/b18-13-/t12-,14-,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKMITFKYRCCOL-JMZFCNQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CON1C=C(C2=CC=CC=C21)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5187-84-8 | |

| Record name | 1-Methoxy-3-indolylmethylglucosinolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005187848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.